N-Methyl-4-piperidyl cyclopentylphenylglycolate
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Overview
Description
N-Methyl-4-piperidyl cyclopentylphenylglycolate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors in the presence of a catalyst, such as a gold(I) complex, and an oxidizing agent like iodine(III) . The reaction conditions often include the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including N-Methyl-4-piperidyl cyclopentylphenylglycolate, often involve multicomponent reactions and the use of efficient catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidyl cyclopentylphenylglycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-4-piperidyl cyclopentylphenylglycolate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidyl cyclopentylphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes or receptors, resulting in therapeutic effects such as pain relief or anti-inflammatory action .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with potential therapeutic applications.
Mandelic acid, α-cyclopentyl-, 1-methyl-4-piperidyl ester: Another piperidine derivative with distinct chemical properties.
Uniqueness
N-Methyl-4-piperidyl cyclopentylphenylglycolate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
CAS No. |
37830-21-0 |
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Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H27NO3/c1-20-13-11-17(12-14-20)23-18(21)19(22,16-9-5-6-10-16)15-7-3-2-4-8-15/h2-4,7-8,16-17,22H,5-6,9-14H2,1H3 |
InChI Key |
DZFJGXMHIMAYMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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